molecular formula C20H23ClN6O4 B2974828 Methyl 2-[4-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate CAS No. 898795-37-4

Methyl 2-[4-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate

Cat. No. B2974828
CAS RN: 898795-37-4
M. Wt: 446.89
InChI Key: KZQQSFRPXVKLRU-UHFFFAOYSA-N
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Description

“Methyl 2-[4-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources. Typically, the reactivity of a compound depends on its functional groups and the conditions under which it is subjected .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which are structurally similar to the compound , have shown significant potential in antiviral applications. For instance, certain indole-based compounds have demonstrated inhibitory activity against influenza A and other viruses . By analogy, “Methyl 2-[4-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate” could be explored for its efficacy against a range of RNA and DNA viruses, potentially contributing to the development of new antiviral medications.

Anticancer Research

The indole nucleus is present in many synthetic drug molecules with anticancer activities. The compound “Methyl 2-[4-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate” may have potential as a pharmacophore in the design of new anticancer agents. Its ability to bind with high affinity to multiple receptors could be leveraged to target specific cancer cells .

Anti-HIV Applications

Research has indicated that certain indole derivatives have been effective against HIV-1 and HIV-2 strains . The compound could be synthesized into various scaffolds to screen for pharmacological activities against HIV, aiding in the ongoing fight against this virus.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activities, which include combating bacterial and fungal infections . The compound could be valuable in the synthesis of new antimicrobial agents, potentially leading to treatments for various infectious diseases.

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. The acute toxicity observed in animals resembled effects seen with other opioids, including increased body tone, gasping, subsequent loss of posture and death due to respiratory blockage under complete muscular relaxation .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the limited information available, it’s difficult to speculate on specific future directions .

properties

IUPAC Name

methyl 2-[4-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O4/c1-24-17-16(18(29)23-20(24)30)27(11-13-5-3-4-6-14(13)21)19(22-17)26-9-7-25(8-10-26)12-15(28)31-2/h3-6H,7-12H2,1-2H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQQSFRPXVKLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)OC)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate

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